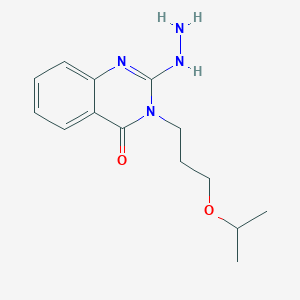

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one

Description

Chemical Structure and Properties 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a hydrazinyl group at position 2 and a 3-isopropoxypropyl substituent at position 3 of the quinazolinone core. Its molecular formula is $ \text{C}{15}\text{H}{21}\text{N}3\text{O}2 $, with a molecular weight of 275.35 g/mol. The compound is identified by CAS number 852399-73-6 and has multiple synonyms, including MLS001007545 and ZINC4205877 . The hydrazinyl group confers nucleophilic reactivity, while the isopropoxypropyl chain introduces steric bulk and lipophilicity, influencing solubility and bioavailability.

Synthesis and Applications Synthetic routes for this compound typically involve hydrazine substitution on pre-functionalized quinazolinones. For example, hydrazine reacts with 2-methylquinazolin-4(3H)-one derivatives under reflux conditions to introduce the hydrazinyl group . The isopropoxypropyl substituent is introduced via alkylation or nucleophilic substitution reactions. Quinazolinone derivatives are widely studied for their biological activities, including antiviral, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name |

2-hydrazinyl-3-(3-propan-2-yloxypropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2/c1-10(2)20-9-5-8-18-13(19)11-6-3-4-7-12(11)16-14(18)17-15/h3-4,6-7,10H,5,8-9,15H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRGYPIJZHGLHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)C2=CC=CC=C2N=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the quinazolinone core with hydrazine hydrate in the presence of a suitable catalyst.

Attachment of the Isopropoxypropyl Group: The isopropoxypropyl group can be attached via an alkylation reaction using an appropriate alkylating agent, such as 3-isopropoxypropyl bromide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation Products: Azo or azoxy derivatives.

Reduction Products: Dihydroquinazolinone derivatives.

Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.

Biological Studies: The compound can be used to study the biological pathways and molecular targets associated with its activity.

Chemical Biology: It can serve as a tool compound to investigate the mechanisms of action of quinazolinone derivatives.

Industrial Applications: Potential use in the synthesis of advanced materials or as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one is not fully understood, but it is believed to involve the following:

Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Quinazolinones exhibit diverse biological activities depending on substituents at positions 2 and 3. Below is a comparative analysis of 2-hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Reactivity The hydrazinyl group in the target compound enables Schiff base formation with aldehydes, a feature exploited in antiviral quinazolinone derivatives . In contrast, trifluoromethyl (CF3-Q-NH2) and chloro-hydroxypropyl substituents enhance electrophilicity, facilitating reactions like aziridination or antifungal activity . Chiral hydroxyalkyl groups (HO-Q-NH2) enable stereoselective applications, such as asymmetric catalysis, which the target compound lacks .

Biological Activity

- The trichloro-hydroxypropyl derivative exhibits antifungal activity due to halogen-induced membrane disruption, achieving MIC values of 1–8 µg/mL against Staphylococcus aureus . The target compound’s isopropoxypropyl group may reduce potency compared to halogenated analogs.

- Methoxypropyl analogs (e.g., 2-hydrazinyl-3-(3-methoxypropyl)quinazolin-4(3H)-one) show higher aqueous solubility, suggesting better pharmacokinetic profiles than the isopropoxypropyl variant .

Structural Stability Intramolecular hydrogen bonding in the trichloro-hydroxypropyl derivative stabilizes its conformation, a feature absent in the target compound .

Biological Activity

Overview

2-Hydrazinyl-3-(3-isopropoxypropyl)quinazolin-4(3H)-one (CAS No. 852399-73-6) is a synthetic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its medicinal chemistry applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula : C14H20N4O2

- Molecular Weight : 276.33 g/mol

- IUPAC Name : 2-hydrazinyl-3-(3-propan-2-yloxypropyl)quinazolin-4-one

Antimicrobial Activity

Research indicates that quinazolinones exhibit significant antimicrobial properties. The introduction of the hydrazinyl and isopropoxypropyl groups in this compound may enhance its interaction with microbial enzymes or membranes, leading to increased efficacy against various pathogens.

Anticancer Properties

Quinazolinones have been studied for their potential anticancer effects. The mechanism of action is believed to involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, although further research is required to elucidate the exact pathways involved.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for developing anti-inflammatory therapies.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- Molecular Targets : The compound may interact with various enzymes or receptors, modulating their activity.

- Pathways Involved : It may affect signaling pathways related to apoptosis, cell cycle regulation, and inflammation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Differences | Biological Activity |

|---|---|---|

| 2-Hydrazinylquinazolin-4(3H)-one | Lacks isopropoxypropyl group | Reduced solubility and potential activity |

| 3-(3-Isopropoxypropyl)quinazolin-4(3H)-one | Lacks hydrazinyl group | Potentially lower biological activity |

The unique combination of hydrazinyl and isopropoxypropyl groups in this compound may confer distinct biological activities compared to its analogs.

Case Studies and Research Findings

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

- Antimicrobial Evaluation : In vitro tests showed that the compound had a broad spectrum of activity against Gram-positive and Gram-negative bacteria.

- Inflammation Model : Animal models indicated a significant reduction in inflammatory markers upon treatment with the compound, supporting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.